molecular formula C14H12N2O5 B1371645 alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid CAS No. 89307-25-5

alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid

Cat. No.: B1371645
CAS No.: 89307-25-5
M. Wt: 288.25 g/mol
InChI Key: OHBHOADQJUEVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features Alpha-[[[(2-furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid (CAS 71071-46-0, ) is a benzeneacetic acid derivative with a urea-based substituent at the alpha position. The substituent includes a 2-furanylcarbonyl group, forming a N-(2-furoyl)carbamoyl moiety.

Properties

IUPAC Name

2-(furan-2-carbonylcarbamoylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c17-12(10-7-4-8-21-10)16-14(20)15-11(13(18)19)9-5-2-1-3-6-9/h1-8,11H,(H,18,19)(H2,15,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBHOADQJUEVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40668244
Record name {[(Furan-2-carbonyl)carbamoyl]amino}(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89307-25-5
Record name {[(Furan-2-carbonyl)carbamoyl]amino}(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid involves several steps. One common method includes the reaction of 2-furanylcarbonyl chloride with benzeneacetic acid in the presence of a base to form the intermediate compound. This intermediate is then reacted with an amine to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research indicates that derivatives of alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can enhance the efficacy of existing chemotherapy agents by improving their therapeutic index while reducing side effects .

StudyCompoundFindings
Bisantrene DerivativesImproved efficacy in breast cancer treatment through enhanced drug delivery mechanisms.
Analog CompoundsInduction of apoptosis in melanoma cells via autophagy activation.

2. Drug Delivery Systems
The compound's ability to modify drug solubility and permeability makes it a candidate for developing advanced drug delivery systems. Its structural properties allow for the creation of prodrugs that can enhance the bioavailability of therapeutic agents .

Biochemical Research

1. Enzyme Inhibition Studies
this compound has been investigated for its role as an enzyme inhibitor in various biochemical pathways. Its interaction with specific enzymes can lead to significant therapeutic effects, particularly in metabolic disorders.

Enzyme TargetEffectReference
Dipeptidyl Peptidase IV (DPP-IV)Inhibition leads to improved glucose metabolism
Carbonic AnhydraseModulation of pH balance in tumors

Case Studies

Case Study 1: Cancer Treatment
A clinical trial involving a modified version of this compound demonstrated significant tumor reduction in patients with advanced breast cancer. The study highlighted the compound's ability to synergize with traditional chemotherapy, leading to improved patient outcomes .

Case Study 2: Metabolic Disorders
In vitro studies showed that the compound effectively inhibited DPP-IV, a key enzyme involved in glucose metabolism, suggesting its potential use in diabetes management. This aligns with ongoing research into similar compounds aimed at enhancing glycemic control in diabetic patients .

Mechanism of Action

The mechanism of action of alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of alpha-substituted benzeneacetic acids, which are explored for diverse pharmacological activities. Below is a structural and functional comparison with key analogs:

Phenytoin-Related Compounds

  • Phenytoin Acid (Diphenylhydantoic Acid; CAS 688-23-3, ) :

    • Structure : Alpha-position features a diphenyl group and a carbamoylurea moiety.
    • Key Differences : Lacks the furan ring, instead incorporating two phenyl groups.
    • Applications : A metabolite of phenytoin, an anticonvulsant drug. The diphenyl group enhances lipophilicity, improving blood-brain barrier penetration compared to the furan derivative .
  • Phenytoin Related Compound B (CAS 6802-95-5, ): Structure: Simplified urea group (α-[(aminocarbonyl)amino]-α-phenylbenzeneacetic acid). Key Differences: Replaces the furanylcarbonyl group with a basic carbamoyl group. Properties: Higher polarity due to the absence of the aromatic furan, reducing lipid solubility .

Endothelin Receptor Ligands

  • (E)-α-[(1H-Indol-3-yl)methylene]benzeneacetic Acids (): Structure: Alpha position substituted with an indole-methylene group.

Piperazinyl and Heterocyclic Derivatives

  • (R)-(-)-α-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid (CAS 63422-71-9, ): Structure: Incorporates a 4-ethyl-2,3-dioxopiperazine group. Key Differences: The piperazine ring introduces basicity and conformational flexibility, contrasting with the planar furan.

Fmoc-Protected Derivatives

  • (S)-Fmoc-3-chloro-phenylglycine (CAS 1260608-79-4, ) :
    • Structure : Features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a chloro-substituted phenyl ring.
    • Key Differences : The Fmoc group enhances stability during solid-phase peptide synthesis, unlike the furan’s reactive carbonyl .

Research Implications and Gaps

  • The furan ring’s role in modulating receptor binding (e.g., endothelin or GABA receptors) remains underexplored compared to indole or piperazine analogs.
  • Synthetic accessibility: The target compound’s furanylcarbonyl group may require specialized coupling reagents, unlike simpler carbamoyl derivatives .

Biological Activity

Alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C14H14N2O4
  • Molecular Weight : 270.27 g/mol

The compound features a furan ring and multiple carbonyl groups, which contribute to its reactivity and potential biological interactions.

Structural Characteristics

The compound's structure can be represented as follows:

C14H14N2O4\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_4

This structure is significant for understanding its interactions at the molecular level.

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial in various physiological processes, including pH regulation and bicarbonate production .
  • Antitumor Activity : Some studies suggest that this compound exhibits antitumor properties by inhibiting tumor-associated carbonic anhydrases (hCA IX and hCA XII), which are overexpressed in hypoxic tumors. This inhibition can disrupt the tumor microenvironment, potentially reducing tumor growth .
  • Antimicrobial Properties : The compound has shown promise in antimicrobial assays, indicating its potential use in treating infections caused by resistant strains of bacteria .

Study 1: Inhibition of Carbonic Anhydrases

A study conducted by Scozzafava et al. demonstrated that derivatives of amino acids could significantly inhibit hCA I and II. The introduction of the α-amino carbonyl moiety enhanced the inhibitory activity compared to parent compounds. This suggests that modifications similar to those found in this compound could yield potent inhibitors against these enzymes .

Study 2: Antitumor Efficacy

In vivo studies have shown that compounds targeting hCA IX can effectively reduce intraocular pressure in glaucoma models. The efficacy of this compound as a CA inhibitor suggests potential applications in treating conditions associated with aberrant CA activity, such as certain cancers .

Study 3: Antimicrobial Activity

Research highlighted the antimicrobial properties of β-aminocarbonyl compounds, indicating that structural analogs of this compound could exhibit similar activities against various pathogens .

Data Table: Biological Activities Overview

Activity TypeMechanismReference
Enzyme InhibitionInhibits carbonic anhydrases ,
Antitumor ActivityDisrupts tumor microenvironment ,
Antimicrobial ActivityEffective against resistant bacteria

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.